molecular formula C22H20BrNO2 B3473767 N-(2-bromo-4-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide

N-(2-bromo-4-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide

Cat. No.: B3473767
M. Wt: 410.3 g/mol
InChI Key: MYKJKOTXTVGQOJ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenyl group and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromo group at the 2-position.

    Acylation: The brominated compound is then subjected to acylation with 2-[4-(4-methylphenyl)phenoxy]acetic acid to form the desired acetamide.

The reaction conditions for these steps generally include:

    Bromination: Carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or carbon tetrachloride.

    Acylation: Typically performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous flow reactors: To ensure consistent quality and yield.

    Automated synthesis: To minimize human error and increase efficiency.

    Purification techniques: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromo group or reduce other functional groups within the molecule.

    Substitution: The bromo group can be substituted with other nucleophiles to create derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include dehalogenated compounds or alcohols.

    Substitution: Products may include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound may interfere with signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methylphenyl)-2-[4-(4-chlorophenyl)phenoxy]acetamide
  • N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)phenoxy]acetamide
  • N-(2-bromo-4-methylphenyl)-2-[4-(4-nitrophenyl)phenoxy]acetamide

Uniqueness

N-(2-bromo-4-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is unique due to its specific substitution pattern and the presence of both bromo and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO2/c1-15-3-6-17(7-4-15)18-8-10-19(11-9-18)26-14-22(25)24-21-12-5-16(2)13-20(21)23/h3-13H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKJKOTXTVGQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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